(2S,3S)-2-methylpyrrolidin-3-ol
CAS No.:
Cat. No.: VC13588411
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NO |
|---|---|
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | (2S,3S)-2-methylpyrrolidin-3-ol |
| Standard InChI | InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 |
| Standard InChI Key | PNHQGHVFLXERHR-WHFBIAKZSA-N |
| Isomeric SMILES | C[C@H]1[C@H](CCN1)O |
| SMILES | CC1C(CCN1)O |
| Canonical SMILES | CC1C(CCN1)O |
Introduction
(2S,3S)-2-Methylpyrrolidin-3-ol is a chiral organic compound that belongs to the class of pyrrolidine derivatives. It features a hydroxyl group at the 3-position and a methyl group at the 2-position of the pyrrolidine ring. This compound is recognized for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceutical agents.
Synthesis
The synthesis of (2S,3S)-2-Methylpyrrolidin-3-ol can be achieved through several methods, including asymmetric synthesis techniques to enhance enantioselectivity. Controlling reaction conditions such as temperature and pH is crucial to favor the formation of the desired stereoisomer.
Chemical Reactions
(2S,3S)-2-Methylpyrrolidin-3-ol can participate in various chemical reactions typical of amines and alcohols. These reactions often require specific conditions such as anhydrous solvents or catalytic systems to ensure high yields and selectivity towards desired products.
| Reaction Type | Description |
|---|---|
| Esterification | Reacting with acids to form esters |
| Alkylation | Reacting with alkyl halides to form alkylated derivatives |
| Hydrogenation | Reduction reactions in the presence of hydrogen |
Mechanism of Action and Biological Activity
The mechanism of action for (2S,3S)-2-Methylpyrrolidin-3-ol primarily relates to its role in biological systems as a neurotransmitter modulator or as an intermediate in drug synthesis. Its structural similarity to naturally occurring neurotransmitters suggests potential interactions with receptor sites.
Applications in Medicinal Chemistry
(2S,3S)-2-Methylpyrrolidin-3-ol is a valuable asset in both academic research and industrial applications within medicinal chemistry. It serves as a building block for synthesizing various pharmaceutical agents, leveraging its unique structure and properties.
Safety and Handling
While specific safety data for (2S,3S)-2-Methylpyrrolidin-3-ol may not be extensively documented, handling organic compounds generally requires caution due to potential skin and eye irritation and respiratory tract irritation. Proper protective equipment and ventilation should be used when handling this compound.
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